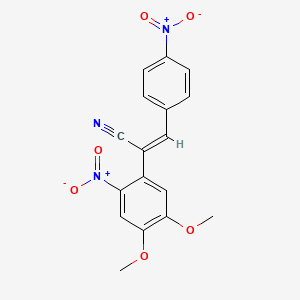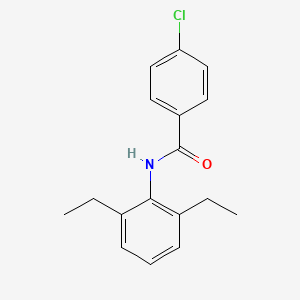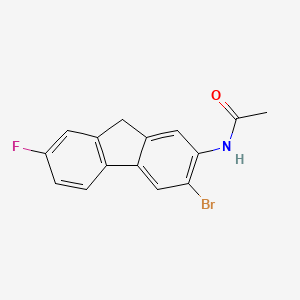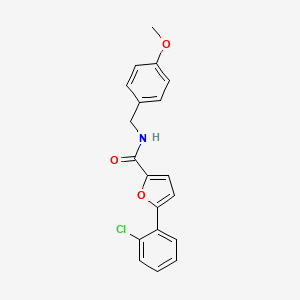
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile is an organic compound characterized by the presence of nitro and methoxy groups attached to a phenyl ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxy-2-nitrobenzaldehyde and 4-nitrobenzyl cyanide.
Condensation Reaction: The key step involves a condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and 4-nitrobenzyl cyanide in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (e.g., 60-80°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Materials Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups could play a role in binding to the target site, while the nitrile group might be involved in specific interactions with the biological environment.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(4-methoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile: Similar structure with one less methoxy group.
(2Z)-2-(4,5-dimethoxyphenyl)-3-(4-nitrophenyl)-2-propenenitrile: Similar structure without the nitro group on the first phenyl ring.
Uniqueness
Structural Features: The presence of both nitro and methoxy groups on the phenyl ring, along with the nitrile group, makes (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)-2-propenenitrile unique.
Reactivity: The combination of functional groups provides unique reactivity patterns, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C17H13N3O6 |
|---|---|
Molecular Weight |
355.30 g/mol |
IUPAC Name |
(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H13N3O6/c1-25-16-8-14(15(20(23)24)9-17(16)26-2)12(10-18)7-11-3-5-13(6-4-11)19(21)22/h3-9H,1-2H3/b12-7+ |
InChI Key |
ZQWQQSLRQAIEGI-KPKJPENVSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)
![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)

![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)


![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)

![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)

